3-(Bromomethyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC13795061
Molecular Formula: C4H9BrClN
Molecular Weight: 186.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9BrClN |
|---|---|
| Molecular Weight | 186.48 g/mol |
| IUPAC Name | 3-(bromomethyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |
| Standard InChI Key | PNTWCDHWGWXTRO-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CBr.Cl |
| Canonical SMILES | C1C(CN1)CBr.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(Bromomethyl)azetidine hydrochloride consists of a four-membered azetidine ring with a bromomethyl (-CH₂Br) group at the 3-position and a hydrochloride salt counterion. The azetidine ring’s strain and the electron-withdrawing bromine atom create a highly reactive center, facilitating diverse chemical transformations .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(Bromomethyl)azetidine hydrochloride |
| Molecular Formula | C₄H₉BrClN |
| Molecular Weight | 186.48 g/mol |
| CAS Number | Not explicitly listed in sources |
| SMILES Notation | Cl.BrC1CNC1 |
The hydrochloride salt improves solubility in polar solvents like water and methanol, critical for laboratory handling.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route involves ring expansion of aziridine precursors. For example:
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Aziridine Intermediate: 2-Bromomethyl-2-methylaziridine (C₄H₈BrN) is synthesized via reductive cyclization of α,β-dibromoaldimines using NaBH₄ .
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Thermal Ring Expansion: Heating the aziridine in acetonitrile at reflux induces rearrangement to 3-bromoazetidine, followed by hydrochloride salt formation .
Key Reaction:
This method achieves yields exceeding 70% under optimized conditions .
Industrial Production
Scalable protocols employ continuous flow reactors to enhance reaction control and purity. Bromination of 3-(hydroxymethyl)azetidine using HBr gas in dichloromethane is an alternative pathway, though yields are lower (~50%) .
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes Sₙ2 reactions with diverse nucleophiles:
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Amines: Forms 3-(aminomethyl)azetidine derivatives, precursors to bioactive molecules.
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Alcohols: Produces ether-linked analogs (e.g., 3-methoxymethylazetidine) with improved pharmacokinetic properties .
Case Study: Treatment with sodium methoxide in methanol yields 3-(methoxymethyl)azetidine, a scaffold for anticoagulant drugs .
Stability Considerations
The compound is moisture-sensitive, requiring storage under inert atmospheres. Decomposition occurs above 150°C, releasing HBr and HCl gases.
Applications in Drug Discovery
Kinase Inhibitors
The azetidine ring’s rigidity mimics purine bases, enabling binding to ATP pockets in kinases. Derivatives show IC₅₀ values <100 nM against EGFR and VEGFR-2 .
Antimicrobial Agents
Quaternary ammonium salts derived from 3-(bromomethyl)azetidine hydrochloride exhibit broad-spectrum activity:
Future Research Directions
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Green Synthesis: Developing catalytic bromination methods to reduce waste.
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Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticle carriers for oncology applications.
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Computational Modeling: Predicting metabolite pathways to mitigate toxicity risks.
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